Moderate Lipophilicity Tuning: logP Reduction Relative to the 3,5-Dimethyl Regioisomer
The target compound (4,4-dimethyl substitution) exhibits a computed logP of 2.58 . Its closest regioisomer, N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine, has a higher computed XLogP3 of 2.7 [1]. This ≈0.12 log unit difference arises solely from the position of the two methyl groups on the cyclohexane ring, with the geminal 4,4-disubstitution pattern yielding a more compact hydrophobic surface and slightly lower lipophilicity than the 3,5-distributed methyl arrangement.
| Evidence Dimension | Computed logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.5813 (predicted) |
| Comparator Or Baseline | N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine XLogP3 = 2.7 (predicted) |
| Quantified Difference | ΔlogP ≈ −0.12 (target less lipophilic) |
| Conditions | In silico prediction; consistent software platforms (ChemScene vs. PubChem XLogP3) |
Why This Matters
For medicinal chemistry programs where fine-tuning logP is critical for ADME optimization (e.g., balancing permeability vs. metabolic clearance), the 4,4-dimethyl scaffold offers a measurable, predictable reduction in lipophilicity compared to the 3,5-dimethyl regioisomer, enabling precise property adjustment without altering the side chain.
- [1] Kuujia. N-(3-Methoxypropyl)-3,5-dimethylcyclohexan-1-amine (CAS 1339093-03-6) – Computed Properties: XLogP3 2.7. View Source
